molecular formula C17H13N5O3 B12057069 3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12057069
M. Wt: 335.32 g/mol
InChI Key: JSDDIFGGASGVBC-DJKKODMXSA-N
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Description

This compound, with the chemical formula C10H11NO3, is a fascinating molecule. Its systematic name is (2E)-3-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-2-propen-1-one . Let’s break down its structure:

  • The central core consists of a pyrazole ring (a five-membered heterocycle containing three carbon atoms and two nitrogen atoms).
  • Attached to the pyrazole ring, we find a benzodioxole moiety (a fused aromatic ring system with two oxygen atoms).
  • The piperidine group contributes to the overall structure, adding complexity and reactivity.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a piperidine derivative with a benzodioxole-containing ketone. The reaction typically occurs under mild conditions, allowing for good yields.

Industrial Production: While industrial-scale production methods may vary, laboratories often synthesize this compound using straightforward chemical transformations. due to its unique structure, it remains a rare and specialized chemical.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.

    Reduction: Reduction processes may yield reduced forms of the compound.

    Substitution: Substituents on the benzodioxole ring can be modified through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) facilitate reduction reactions.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products depend on reaction conditions and substituents. Exploration of these derivatives is an exciting area of research.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Drug Discovery: Its unique structure makes it valuable in drug discovery programs.

Biology and Medicine:

    Biological Studies: Scientists investigate its interactions with biological targets.

Industry:

    Fine Chemicals: Limited industrial applications due to its rarity.

    Research Reagents: Used by early discovery researchers.

Mechanism of Action

The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While this compound is unique, we can compare it to related molecules:

Properties

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13N5O3/c23-17(22-19-9-11-2-1-5-18-8-11)14-7-13(20-21-14)12-3-4-15-16(6-12)25-10-24-15/h1-9H,10H2,(H,20,21)(H,22,23)/b19-9+

InChI Key

JSDDIFGGASGVBC-DJKKODMXSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

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